molecular formula C7H7N3O B8352212 5-Methyl-1H-pyrrolo[2,3-d]pyridazin-4(5H)-one

5-Methyl-1H-pyrrolo[2,3-d]pyridazin-4(5H)-one

Cat. No.: B8352212
M. Wt: 149.15 g/mol
InChI Key: GZBSSQWJJDFKHX-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrolo[2,3-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

5-methyl-1H-pyrrolo[2,3-d]pyridazin-4-one

InChI

InChI=1S/C7H7N3O/c1-10-7(11)5-2-3-8-6(5)4-9-10/h2-4,8H,1H3

InChI Key

GZBSSQWJJDFKHX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=N1)NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methylhydrazine (4.84 g) and 3-ethoxycarbonyl-2-formylpyrrole (3.34 g) in ethanol (30 ml) was refluxed for 2 hours. After cooling to room temperature, concentrated sulfuric acid (0.7 ml) was added and the mixture was further refluxed for 19 hours. The reaction was stopped by adding water and the reaction mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (developer; dichloromethane: methanol=19:1) to provide the title compound as white powder (1.81 g; yield 61%). 1 H-NMR (DMSO-d6) δ: 3.68(3H,s), 6.65(1H,d,J=2.8Hz), 7.42(1H,t,J=2.8Hz), 8.17(1H,s), 12.02(1H,m).
Name
methylhydrazine
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
61%

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